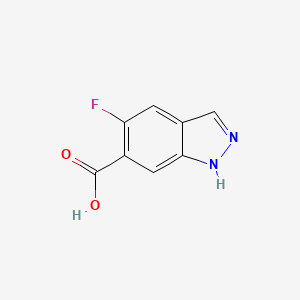

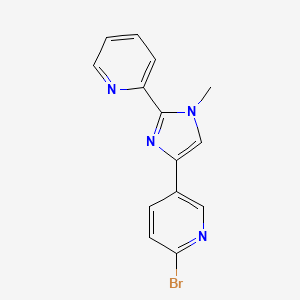

6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one

Overview

Description

Scientific Research Applications

Antimicrobial Activity : Compounds synthesized from 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one demonstrated antimicrobial properties, with a focus on efficient synthesis and evaluation for their antimicrobial activity (Ravi et al., 2018).

Regioselective Synthesis : Research has been conducted on the regioselective synthesis of pentacyclic polyheterocycles involving 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one, highlighting the compound's versatility in organic synthesis (Majumdar & Rafique-ul-Islam, 2007).

Functionalization in Organic Synthesis : The compound has been used in the functionalization of 1,6-naphthyridones through sequential, site-selective Suzuki–Miyaura cross-coupling reactions, indicating its utility in organic synthesis (Montoir et al., 2014).

Medicinal Chemistry Applications : It has been incorporated into a multivalent scaffold in medicinal chemistry, particularly as a c-Met kinase inhibitor, demonstrating the compound's potential in drug discovery (Wang et al., 2013).

Construction of Bridging Ligands : 1,5-Naphthyridine, a related compound, has been used for constructing bridging ligands and corresponding Ru(II) complexes, showcasing its application in coordination chemistry (Singh & Thummel, 2009).

Synthesis of Oxadiazoles : It has been used in the synthesis of 1,8-Naphthyridinyl-1,3,4-oxadiazoles, further expanding its application in heterocyclic chemistry (Mogilaiah et al., 2004).

One-Pot Synthesis Protocols : Research has been conducted on one-pot synthesis methods for highly substituted derivatives, emphasizing the compound's role in facilitating efficient synthetic protocols (Alizadeh et al., 2017).

Nucleophilic Substitution Reactions : Studies on SNH reactions of some 3-nitro-1,8-naphthyridines, including derivatives of 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one, have been conducted, indicating its reactivity in nucleophilic substitution reactions (Grzegożek et al., 1991; 2004).

Microwave-Assisted Synthesis : The compound has been used in microwave-assisted synthesis of novel benzodisoquinoline-diones, showing its utility in accelerating synthetic processes (Sakram et al., 2018).

Synthesis of Triazolo Naphthyridines : It's involved in the synthesis of triazolo naphthyridines, contributing to the development of new heterocyclic compounds (Xu et al., 2014).

Antiallergy Agents : Derivatives have been explored as potential antiallergy agents, demonstrating the compound's potential in the development of new therapeutic agents (Sherlock et al., 1988).

Ellipticine Alkaloid Analogs : Research includes synthesizing analogs of ellipticine alkaloids, indicating its significance in mimicking natural product structures (Zhang et al., 2000).

Biomedical Applications : A review of 1,6-Naphthyridin-2(1H)-ones, including 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one, covers their synthesis and various biomedical applications, highlighting their importance in the pharmaceutical industry (Oliveras et al., 2021).

Mechanism of Action

The mechanism of action for “6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one” is not specified in the search results. Its applications in medicinal chemistry and drug discovery suggest that it may interact with biological systems in a meaningful way.

Safety and Hazards

properties

IUPAC Name |

6-chloro-3-phenyl-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-13-7-6-11-12(16-13)8-10(14(18)17-11)9-4-2-1-3-5-9/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCGKMPJUFFJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC(=N3)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735148 | |

| Record name | 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199556-78-9 | |

| Record name | 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598917.png)

![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)